Montelukast nitrile

Description

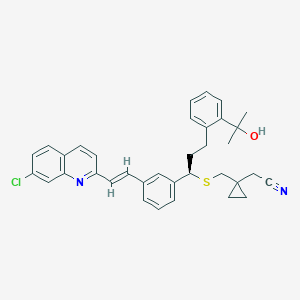

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35ClN2OS/c1-34(2,39)31-9-4-3-7-26(31)13-17-33(40-24-35(18-19-35)20-21-37)28-8-5-6-25(22-28)10-15-30-16-12-27-11-14-29(36)23-32(27)38-30/h3-12,14-16,22-23,33,39H,13,17-20,24H2,1-2H3/b15-10+/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNFSZSLPYLMBG-LDXVMNHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866923-62-8 | |

| Record name | 2-(1-((1-(3-((E)-2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)sulfanylmethyl)cyclopropyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-((1-(3-((E)-2-(7-CHLOROQUINOLIN-2-YL)ETHENYL)PHENYL)-3-(2-(2-HYDROXYPROPAN-2-YL)PHENYL)PROPYL)SULFANYLMETHYL)CYCLOPROPYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS7B2ZWL9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data Analysis of Montelukast Nitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Montelukast nitrile, a key intermediate and potential impurity in the synthesis of the anti-asthmatic drug Montelukast. This document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and presents the expected data in a structured format for easy interpretation.

Introduction

This compound ((R,E)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propylthio)methyl)cyclopropyl)acetonitrile) is a critical compound in the manufacturing process of Montelukast[1]. As a process-related impurity, its detection and characterization are essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API)[2]. Spectroscopic techniques are the primary tools for the structural elucidation and purity assessment of such pharmaceutical compounds[1]. This guide details the application of NMR, IR, and Mass Spectrometry for the definitive identification and characterization of this compound.

Chemical Structure and Key Functional Groups

The chemical structure of this compound is complex, containing several key functional groups that give rise to characteristic spectroscopic signals. Understanding these is fundamental to interpreting the spectral data.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Montelukast Precursors

Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis. The synthesis of this complex molecule relies on the efficient preparation of key precursors. This technical guide provides a comprehensive review of the synthesis of these crucial intermediates, with a focus on 1-(mercaptomethyl)cyclopropaneacetic acid, a pivotal component of the Montelukast side chain. This document details various synthetic pathways, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions.

Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid: A Key Side-Chain Precursor

1-(Mercaptomethyl)cyclopropaneacetic acid is a critical intermediate in the synthesis of Montelukast.[1] Its preparation has been approached through several synthetic routes, often starting from 1,1-cyclopropanedimethanol or related cyclopropane derivatives. Below are detailed examinations of prominent synthetic pathways.

Pathway 1: From 1,1-Cyclopropanedimethanol via Cyanation and Thiolation

A common and well-documented route begins with 1,1-cyclopropanedimethanol. This multi-step synthesis involves the formation of a nitrile intermediate, which is subsequently converted to the final thiol acid. An optimized five-step process has been reported to achieve a total yield of 49.5%.[2]

Caption: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid from 1,1-Cyclopropanedimethanol.

Quantitative Data for Pathway 1

| Step | Reactants | Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfinate Formation | 1,1-cyclopropanedimethanol, SOCl2, triethylamine | - | - | - | - | [2] |

| Cyanation | Cyclopropyl sulfinate, NaCN | DMF/Toluene | 90 | 18 | - | [2] |

| Mesylation | 1-Hydroxymethyl-cyclopropylacetonitrile, MsCl | - | - | - | - | [3] |

| Isothiuronium Salt Formation | Mesylated Intermediate, Thiourea | Ethanol | Reflux | 1.5 | - | [2] |

| Hydrolysis | Isothiuronium Salt, NaOH | Water | Reflux | 5 | - | [2] |

| Overall | 49.5 | [2] |

Detailed Experimental Protocols for Pathway 1

Synthesis of Cyclopropyl Sulfinate (3) [2]

-

Add 1,1-cyclopropanedimethanol (102g, 1mol), triethylamine (222g, 2.2mol) and an appropriate solvent.

-

Cool the mixture and add thionyl chloride.

-

The reaction progress is monitored by TLC.

Synthesis of 1-Hydroxymethyl-cyclopropylacetonitrile [2]

-

The reaction temperature for the cyanation of cyclopropyl sulfinate is raised from 70°C to 90°C.

-

This modification reduces the reaction time from 40 hours to 18 hours, significantly improving production efficiency.

Formation of Isothiuronium Salt (6) [2]

-

Combine the mesylated intermediate (oily substance 5) and thiourea (48g, 0.63mol) in anhydrous ethanol (250 mL) in a 500 mL flask.

-

Heat the mixture to reflux and maintain for 1.5 hours.

-

Cool the solution to below 10°C and slowly introduce dry hydrogen chloride gas (46g, 1.26 mol).

-

A large amount of white solid will precipitate. Cool to 0°C and hold for 1 hour.

-

Filter the solid and dry at 60°C to obtain the isothiuronium salt (116g, 0.56mol).

Hydrolysis to 1-(Mercaptomethyl)cyclopropaneacetic Acid (1) [2]

-

In a 500mL flask, dissolve caustic soda (150g, 3.75mol) in water (540mL) and cool to room temperature.

-

Add the isothiuronium salt (116g, 0.56mol) under a nitrogen atmosphere.

-

Heat the mixture to reflux and maintain for 5 hours.

-

After completion, the reaction mixture is worked up to isolate the final product.

Pathway 2: Alternative Thiolation and Hydrolysis

Another documented pathway involves the use of potassium thioacetate or thioacetic acid, followed by hydrolysis to yield the desired thiol.[4][5] This method avoids the use of thiourea.

Caption: Synthesis via Acetylthiomethyl Intermediate.

Quantitative Data for Pathway 2

| Step | Reactants | Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thioacetate Formation | 1-(Mesyloxymethyl)cyclopropaneacetonitrile, KSAc | DMF | 70 | - | - | [3] |

| Hydrolysis | 1-(Acetylthiomethyl)cyclopropaneacetonitrile, NaOH | Toluene / Water | - | 16-18 | - | [5] |

Detailed Experimental Protocols for Pathway 2

Preparation of 1-(Bromomethyl)cyclopropaneacetonitrile [4]

-

React 1-(hydroxymethyl)cyclopropaneacetonitrile with bromine in the presence of an organic phosphine in an organic solvent.

-

The reaction can be performed at an elevated temperature.

-

The product can be isolated by cooling the reaction mixture, filtering the resulting cake, washing with organic solvents, and drying.

Conversion to 1-(Acetylthiomethyl)-cyclopropaneacetonitrile (VI) [4]

-

The bromo-intermediate (V) is treated with potassium thioacetate or thioacetic acid in the presence of a base to yield the acetylthio compound (VI).

Hydrolysis to 1-(Mercaptomethyl)cyclopropaneacetic acid (VII) [4]

-

The acetylthio compound (VI) is reacted in a biphasic solvent system comprising toluene and an aqueous base (e.g., NaOH) to yield the final product.

Synthesis of the Montelukast Core Structure

The core of the Montelukast molecule is assembled and then coupled with the side-chain precursor. A key intermediate in this part of the synthesis is methyl 2-[(3S)-[3-[2-(7-chloro-2-quinolinyl)vinyl]phenyl]-3-hydroxypropyl]benzoate.

Caption: Final steps in Montelukast synthesis involving precursor coupling.

Coupling Reaction and Final Steps

The final phase of Montelukast synthesis involves the coupling of the activated core structure (the mesylate intermediate) with the thiol-containing side chain, 1-(mercaptomethyl)cyclopropaneacetic acid.[4][6]

Quantitative Data for Coupling and Salification

| Step | Reactants | Catalyst/Base | Overall Yield (%) | Purity (%) | Reference |

| Coupling & Salification | 2-[2-[(3S)-...-3-(methylsulfonyloxy)propyl]phenyl]-2-propanol (4) , Sodium 1-(mercaptomethyl)cyclopropyl acetate | Tetrabutyl ammonium bromide (PTC) | 69.3 (from 2 ) | >99.8 (chiral) | [6] |

Detailed Experimental Protocol for Coupling

Grignard Reaction and Mesylation [6]

-

Methyl 2-[(3S)-[3-[2-(7-chloro-2-quinolinyl)vinyl]phenyl]-3-hydroxypropyl]benzoate (2) is subjected to a Grignard reaction with methyl magnesium chloride.

-

The resulting tertiary alcohol is then treated with methanesulfonyl chloride to yield the mesylate intermediate (4).

-

The mesylate intermediate (4) reacts with sodium 1-(mercaptomethyl)cyclopropyl acetate.

-

The reaction is carried out in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide.[6]

-

An alternative method involves converting 1-(mercaptomethyl)cyclopropaneacetic acid into a dilithium dianion using n-butyl lithium at low temperatures before reacting it with the mesylate.[4]

Purification and Salification [6]

-

The resulting Montelukast acid (6) is recrystallized from a mixture of ethanol and water (9:1). This step is crucial for removing specific impurities.

-

The purified acid is then converted to its sodium salt to yield the final active pharmaceutical ingredient.

This guide provides a foundational understanding of the synthetic routes to key Montelukast precursors. The presented pathways, supported by quantitative data and detailed protocols, offer valuable insights for process optimization and development in the pharmaceutical industry.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 5. WO2007088545A2 - Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 6. Improved Synthesis of Montelukast Sodium [cjph.com.cn]

An In-depth Technical Guide to the Stereochemistry and Chiral Purity of Montelukast Nitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and chiral purity of Montelukast nitrile, a key intermediate in the synthesis of the potent and selective leukotriene D4 receptor antagonist, Montelukast. The document details the stereoselective synthetic pathways leading to the desired (R)-enantiomer of this compound, outlines experimental protocols for its chiral analysis and resolution, and presents quantitative data in a clear, tabular format. Furthermore, this guide includes detailed diagrams of synthetic and analytical workflows to facilitate a deeper understanding of the critical quality attributes of this important pharmaceutical intermediate.

Introduction: The Significance of Chirality in Montelukast

Montelukast is a widely prescribed medication for the treatment of asthma and allergic rhinitis. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. The molecule possesses a single chiral center, and only the (R)-enantiomer exhibits the desired pharmacological activity as a leukotriene receptor antagonist. The (S)-enantiomer is considered an impurity and its presence must be strictly controlled in the final drug substance.

This compound is a crucial precursor in several synthetic routes to Montelukast. Consequently, establishing and controlling the stereochemistry at the nitrile stage is paramount to ensuring the chiral purity of the final active pharmaceutical ingredient (API). This guide focuses specifically on the stereochemical considerations of this compound.

Stereoselective Synthesis of (R)-Montelukast Nitrile

The synthesis of enantiomerically pure (R)-Montelukast nitrile is a critical step in the overall manufacturing process of Montelukast. A common strategy involves the stereoselective reduction of a prochiral ketone precursor.

A key synthetic approach involves the chiral reduction of a keto ester intermediate to establish the desired stereocenter. This is often followed by the introduction of the nitrile group and subsequent coupling reactions to build the final this compound structure. One reported method utilizes the chiral reducing agent (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) to achieve the desired stereoselectivity.

Caption: Synthetic pathway to (R)-Montelukast Nitrile.

Experimental Protocol: Stereoselective Reduction (Illustrative)

This protocol is an illustrative example based on common synthetic strategies and should be optimized for specific laboratory conditions.

-

Preparation of the Reaction Mixture: A solution of the prochiral keto ester precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is prepared in a flame-dried, inert atmosphere (nitrogen or argon) reaction vessel and cooled to a low temperature (e.g., -25 °C).

-

Addition of the Chiral Reducing Agent: A solution of (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl) in the same solvent is added dropwise to the cooled solution of the keto ester while maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of a protic solvent (e.g., methanol). The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous solution (e.g., brine).

-

Purification: The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated. The crude product is purified by column chromatography to yield the enantiomerically enriched (S)-hydroxy ester intermediate.

Chiral Purity Analysis of this compound

The determination of the enantiomeric purity of this compound is a critical in-process control to ensure the final API meets regulatory requirements. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for the separation and quantification of enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Table 1: Proposed Chiral HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition | Rationale for Adaptation from Montelukast Methods |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent | This amylose-based CSP is effective for a wide range of chiral compounds, including Montelukast. |

| Mobile Phase | n-Hexane:Isopropanol:Ethanol:Trifluoroacetic Acid (TFA):Diethylamine (DEA) (e.g., 85:10:5:0.1:0.1, v/v/v/v/v) | The nitrile group is less polar than the carboxylic acid in Montelukast, requiring a less polar mobile phase for optimal retention and separation. The ratio of modifiers (alcohols, acid, and base) needs to be optimized. |

| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |

| Column Temperature | 30 °C | Temperature can influence enantioselectivity; this is a common starting point. |

| Detection | UV at 280 nm | The quinoline chromophore is present in both Montelukast and its nitrile precursor. |

| Injection Volume | 10 µL | Standard injection volume. |

-

Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

System Suitability: A solution containing both the (R)- and (S)-enantiomers (racemic or a spiked sample) is injected to verify the system's ability to separate the two peaks with adequate resolution (typically R > 1.5).

-

Analysis: The prepared sample solution is injected into the HPLC system.

-

Data Processing: The peak areas of the (R)- and (S)-enantiomers are integrated. The enantiomeric excess (ee%) is calculated using the following formula:

ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

1H NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric purity. The CSA forms diastereomeric complexes with the enantiomers of this compound, leading to the differentiation of their NMR signals.

Table 2: Potential Chiral Solvating Agents for NMR Analysis of this compound

| Chiral Solvating Agent (CSA) | Solvent | Rationale |

| (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL) | CDCl3 | Known to be effective for the enantiodiscrimination of Montelukast. |

| (-)-Cinchonidine | CDCl3 | Has shown good enantiodiscrimination power for Montelukast. |

-

Sample Preparation: A known amount of this compound is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Addition of CSA: A molar equivalent of the chosen CSA (e.g., (S)-BINOL) is added to the NMR tube.

-

Data Acquisition: The 1H NMR spectrum is acquired.

-

Data Analysis: The signals corresponding to specific protons of the (R)- and (S)-enantiomers, which are now chemically non-equivalent, are identified and integrated. The ratio of the integrals provides the enantiomeric ratio.

Chiral Resolution of this compound

In cases where the stereoselective synthesis does not yield the desired enantiomeric purity, a chiral resolution step may be necessary. This can be achieved through diastereomeric salt formation or preparative chiral chromatography.

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic this compound (if it contains a suitable acidic or basic handle, which the primary nitrile does not) with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. This method is less common for the nitrile intermediate itself.

Preparative Chiral Chromatography

Preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be employed to separate the enantiomers of this compound on a larger scale. The principles are the same as for analytical chiral chromatography, but larger columns and higher sample loadings are used.

Caption: Workflow for chiral purity analysis.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from the chiral analysis of this compound.

Table 3: Illustrative Quantitative Data for Chiral Purity Analysis

| Analytical Method | Parameter | Value |

| Chiral HPLC | Retention Time of (R)-enantiomer | 12.5 min |

| Retention Time of (S)-enantiomer | 14.2 min | |

| Resolution (Rs) | > 2.0 | |

| Limit of Detection (LOD) for (S)-enantiomer | 0.05% | |

| Limit of Quantification (LOQ) for (S)-enantiomer | 0.15% | |

| Enantiomeric Excess (ee%) of a typical batch | > 99.5% | |

| 1H NMR with CSA | Chemical Shift Difference (Δδ) between enantiomers | > 0.05 ppm |

| Limit of Quantification for minor enantiomer | ~1% |

Conclusion

The control of stereochemistry is a critical aspect of the synthesis and quality control of this compound. The use of stereoselective synthetic methods is the preferred approach to obtain the desired (R)-enantiomer. Robust and validated analytical methods, primarily chiral HPLC, are essential for the accurate determination of enantiomeric purity. This technical guide provides a foundational understanding of the key principles, experimental considerations, and analytical workflows for ensuring the chiral integrity of this compound, thereby contributing to the overall quality and safety of the final Montelukast drug product.

Montelukast Nitrile: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast nitrile, a key intermediate in the synthesis of the potent and selective cysteinyl leukotriene receptor antagonist Montelukast, plays a critical role in the manufacturing process of this widely used anti-asthmatic and anti-allergic medication. A thorough understanding of the physical and chemical characteristics of this compound is paramount for process optimization, impurity profiling, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the known physical properties and solubility of this compound, alongside detailed experimental protocols for their determination.

Physical Characteristics

Precise experimental data for the physical characteristics of this compound, such as its melting and boiling points, are not extensively reported in publicly available literature. This is common for synthetic intermediates that are typically not isolated and characterized in the same manner as a final drug substance. However, key computed and observed properties are summarized below.

Table 1: Physical Characteristics of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₃₅ClN₂OS | PubChem |

| Molecular Weight | 567.18 g/mol | PubChem[1] |

| Appearance | Not explicitly stated; likely a solid at room temperature based on its high molecular weight. | Inferred |

| Melting Point | Data not available in public literature. | - |

| Boiling Point | Data not available in public literature. | - |

Solubility Profile

The solubility of this compound has been qualitatively described in commercial supplier literature. As a nitrile-containing organic molecule with a substantial hydrocarbon backbone, it is expected to exhibit poor solubility in aqueous solutions and better solubility in organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Methanol | Soluble | Allmpus[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Allmpus[2] |

| Water | Expected to be poorly soluble to insoluble. | Inferred from chemical structure |

| Ethanol | Data not available. | - |

| Acetonitrile | Data not available. | - |

Experimental Protocols

To address the lack of specific experimental data for this compound, this section provides detailed, standardized methodologies for determining its key physical and chemical properties. These protocols are based on established pharmacopeial and laboratory practices.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound like this compound using a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (thin-walled, closed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Certified reference standards for calibration (e.g., caffeine, vanillin)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the closed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-4 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

-

Accurate Melting Point Determination:

-

Use a fresh, packed capillary tube.

-

Set the heating rate to a slow, controlled value (e.g., 1-2 °C/min) starting from a temperature approximately 15-20 °C below the estimated melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last solid crystal melts (completion of melting). The melting point is reported as this range.

-

-

Calibration: Periodically calibrate the apparatus using certified reference standards with known melting points to ensure accuracy.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., methanol, DMSO, water). The excess solid should be clearly visible.

-

Seal the vial tightly.

-

Place the vial in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the solution at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method against a calibration curve prepared with known standards.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of this compound in Synthesis

To illustrate the pivotal role of this compound in the production of Montelukast, the following diagram outlines a simplified synthetic pathway. This pathway highlights the conversion of a precursor to the nitrile intermediate, which is then transformed into the final Montelukast molecule.

Caption: Simplified synthesis pathway of Montelukast highlighting the role of this compound.

This in-depth technical guide provides a comprehensive overview of the available information on the physical characteristics and solubility of this compound. While specific experimental data is limited, the provided standardized protocols offer a clear path for its determination, aiding researchers and developers in their work with this important pharmaceutical intermediate.

References

The Genesis of an Asthma Blockbuster: A Technical Guide to the Early Synthetic Routes of Montelukast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast, marketed under the brand name Singulair®, is a selective and orally active leukotriene receptor antagonist widely used for the maintenance treatment of asthma and the relief of seasonal allergies. Developed by Merck & Co., its synthesis has been a subject of extensive research, evolving from early, flexible routes designed for structure-activity relationship (SAR) studies to more efficient and scalable manufacturing processes. This in-depth technical guide delves into the core of Montelukast's early development, detailing the seminal synthetic strategies, experimental protocols, and key chemical transformations that paved the way for this blockbuster drug.

Early Synthetic Strategy: A Convergent Approach

The early synthesis of Montelukast, as outlined in foundational patents such as EP 480 717 B1 and EP 737 186 B1, employed a convergent strategy.[1][2] This approach involves the synthesis of two key fragments, a chiral diol intermediate and a thiol side-chain, which are then coupled in the final stages. This strategy offered the flexibility to modify different parts of the molecule to explore SAR.[3]

The core logic of this early synthetic route can be visualized as follows:

Synthesis of the Key Diol Intermediate

The synthesis of the chiral diol intermediate is a multi-step process that constructs the core structure of Montelukast.

Synthesis of the Ketoester Intermediate

The initial steps involve the construction of a key ketoester intermediate.

Experimental Protocol: Synthesis of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde

A mixture of 7-chloroquinaldine and isophthalaldehyde is heated in the presence of acetic anhydride. The resulting crude product is then crystallized from ethyl acetate to yield the aldehyde.[4]

Experimental Protocol: Grignard Reaction and Oxidation

The aldehyde is reacted with methyl magnesium bromide to provide a secondary alcohol.[4] This alcohol is subsequently oxidized using activated manganese dioxide to afford the corresponding ketone.[4] The enolate of this ketone is then generated using a strong base like sodium hydride and reacted with dimethyl carbonate to yield the ketoester intermediate.[4]

Asymmetric Reduction of the Ketoester

A crucial step in the synthesis is the stereoselective reduction of the ketoester to establish the correct chirality at the benzylic alcohol center. Early methods relied on chiral reducing agents.

Experimental Protocol: Asymmetric Reduction using (-)-DIP-Cl

The ketoester intermediate is reduced using (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl). This reaction is typically carried out in an aprotic solvent. The use of (-)-DIP-Cl generally provides the desired (S)-alcohol with good enantioselectivity, although a recrystallization step may be required to achieve >99% enantiomeric excess (ee).[5]

| Parameter | Value | Reference |

| Reducing Agent | (-)-DIP-Cl | [5] |

| Equivalents of Reagent | ≥ 1.5 | [5] |

| Typical Enantioselectivity | ~95% ee (before recrystallization) | [5] |

| Solvent | Aprotic (e.g., THF) | [6] |

Table 1: Quantitative Data for Asymmetric Reduction with (-)-DIP-Cl

Later developments saw the introduction of more efficient and environmentally friendly biocatalytic methods for this reduction.

Experimental Protocol: Biocatalytic Asymmetric Reduction

An engineered ketoreductase (KRED) enzyme is used to catalyze the reduction of the ketoester. The reaction is typically run in a biphasic system or with co-solvents to solubilize the substrate. A sacrificial alcohol, such as isopropanol, is often used to regenerate the NADPH cofactor required by the enzyme.[5][7]

| Parameter | Value | Reference |

| Catalyst | Engineered Ketoreductase (KRED) | [7][8] |

| Co-solvent System | e.g., THF/Isopropanol/Water | [5] |

| Substrate Loading | Up to 100 g/L | [7][8] |

| Enantioselectivity | >99.9% ee | [5][7] |

| Yield | 90-98% | [5] |

Table 2: Quantitative Data for Biocatalytic Asymmetric Reduction

Formation of the Diol Intermediate

The final step in the synthesis of the diol intermediate is another Grignard reaction.

Experimental Protocol: Grignard Reaction to form the Diol

The chiral hydroxyester is treated with an excess of a methyl Grignard reagent, such as methylmagnesium chloride, in the presence of anhydrous cerium chloride. The cerium salt is crucial for preventing side reactions and achieving a clean conversion to the tertiary alcohol, thus forming the diol intermediate.[9][10] The diol is then typically purified by crystallization.[10]

Synthesis of the Thiol Side-Chain

The second key component, 1-(mercaptomethyl)cyclopropaneacetic acid, is synthesized from 1,1-cyclopropanedimethanol.

Experimental Protocol: Synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid

The synthesis begins with the conversion of 1,1-cyclopropanedimethanol to a cyclic sulfite using thionyl chloride.[11] This is followed by a ring-opening reaction with sodium cyanide to yield a hydroxynitrile.[11] The hydroxyl group is then activated, typically as a mesylate, and displaced with a sulfur nucleophile like potassium thioacetate.[11] Finally, hydrolysis of both the nitrile and the thioacetate groups under basic conditions affords the desired 1-(mercaptomethyl)cyclopropaneacetic acid.[12]

Final Coupling and Formation of Montelukast

The final steps of the synthesis involve the coupling of the two key intermediates.

Experimental Protocol: Mesylation of the Diol and Coupling

The secondary alcohol of the diol intermediate is selectively activated by reaction with methanesulfonyl chloride at low temperatures (e.g., -25 °C) in the presence of a base like diisopropylethylamine.[3] The resulting mesylate is unstable and is typically used in situ.[12]

The 1-(mercaptomethyl)cyclopropaneacetic acid is converted to its dilithium dianion by treatment with two equivalents of a strong base, such as n-butyllithium, at low temperature.[4][12] The in situ generated mesylate is then added to this solution, and the coupling reaction proceeds via an SN2 displacement to form Montelukast.[4]

Experimental Protocol: Purification and Salt Formation

The crude Montelukast acid is often purified by forming a salt with an amine, such as dicyclohexylamine, which allows for crystallization and removal of impurities.[4] The purified amine salt is then treated with a weak acid to regenerate the pure Montelukast free acid. Finally, the free acid is converted to the sodium salt by treatment with a sodium source, such as sodium hydroxide, in an appropriate solvent system.[13]

| Step | Reagents and Conditions | Typical Yield | Reference |

| Diol Mesylation | Methanesulfonyl chloride, diisopropylethylamine, Toluene/Acetonitrile, -25 °C | Not isolated | [3] |

| Thiol Dianion Formation | 1-(mercaptomethyl)cyclopropaneacetic acid, n-butyllithium, THF, -15 °C | Not isolated | [4] |

| Coupling | Mesylate solution added to dianion solution, -5 °C | - | [4] |

| DCHA Salt Purification | Dicyclohexylamine, Ethyl acetate/Hexane | - | [4] |

| Sodium Salt Formation | Montelukast free acid, Sodium hydroxide, Ethanol/Toluene | - | [13] |

Table 3: Summary of Final Coupling and Purification Steps

Conclusion

The early synthetic routes to Montelukast developed by Merck chemists were a testament to creative and flexible synthetic design. While subsequent process development has led to more streamlined and efficient manufacturing routes, these initial pathways were crucial for establishing the drug's structure-activity relationship and providing the initial quantities of the drug for clinical evaluation. The evolution from stoichiometric chiral reagents like (-)-DIP-Cl to highly efficient biocatalytic systems for the key asymmetric reduction highlights the significant advancements in pharmaceutical process chemistry. This guide provides a foundational understanding of the chemical ingenuity that brought this important therapeutic agent from the laboratory to the patient.

References

- 1. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 1-(Mercaptomethyl)cyclopropaneacetic acid | 162515-68-6 | FM25095 [biosynth.com]

- 4. books.rsc.org [books.rsc.org]

- 5. greenchemblog.wordpress.com [greenchemblog.wordpress.com]

- 6. A process for synthesizing diol (viii)-an intermediate of montelukast sodium - Patent WO-2006021974-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents [patents.google.com]

- 10. WO2012077133A1 - Processes for preparation of montelukast sodium and purification of diol intermediate - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 13. EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google Patents [patents.google.com]

The Genesis of a Key Intermediate: A Technical Guide to Montelukast Nitrile Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism, experimental protocols, and critical parameters surrounding the formation of the nitrile intermediate in the synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist. Understanding the intricacies of this reaction is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). While various synthetic routes to Montelukast exist, several commercially viable methods employ a crucial step involving the introduction of a nitrile moiety, which serves as a precursor to the final cyclopropaneacetic acid side chain.

Core Mechanism: Nucleophilic Substitution

The formation of the Montelukast nitrile intermediate predominantly proceeds via a nucleophilic substitution reaction, where a cyanide anion (CN⁻) acts as the nucleophile. A common strategy involves the displacement of a suitable leaving group on a key intermediate. One established pathway utilizes a cyclic sulfite intermediate, which upon reaction with a cyanide source, yields the desired hydroxynitrile compound.[1]

The reaction is typically an SN2 (bimolecular nucleophilic substitution) process. The cyanide ion attacks the electrophilic carbon atom bearing the leaving group, leading to an inversion of stereochemistry at that center, if chiral. The efficiency of this reaction is influenced by several factors including the nature of the leaving group, the solvent, the cyanide source, and the presence of any catalysts.

Experimental Protocols

Several patented methods detail the synthesis of this compound intermediates. Below are representative experimental protocols derived from the literature.

Protocol 1: Synthesis from a Cyclic Sulfite Intermediate

This protocol is based on a synthetic route that introduces the nitrile group by reacting a cyclic sulfite with sodium cyanide.[1]

Step 1: Formation of the Cyclic Sulfite A diol intermediate is reacted with thionyl chloride in the presence of a base, such as diisopropylethylamine, to form a cyclic sulfite.

Step 2: Cyanation The resulting cyclic sulfite is then reacted with sodium cyanide (NaCN) in the presence of a catalytic amount of sodium iodide (NaI) to yield the corresponding hydroxy-nitrile intermediate. The iodide ion can facilitate the reaction by in-situ conversion of a less reactive leaving group into a more reactive iodide.

Protocol 2: Synthesis of a Side-Chain Key Intermediate

This protocol describes the synthesis of a key nitrile-containing side chain for Montelukast.[2][3]

Materials and Reaction Conditions:

| Reagent/Solvent | Role |

| Cyclopropyl sulfinic ester | Starting Material |

| Sodium cyanide (NaCN) | Cyanide Source |

| Sodium iodide (NaI) | Catalyst |

| Tetrabutylammonium bromide | Phase Transfer Catalyst |

| N,N-Dimethylformamide (DMF) | Solvent |

| Water | Quenching Agent |

| Toluene | Extraction Solvent |

Procedure:

-

N,N-Dimethylformamide is charged into a reaction vessel.

-

Cyclopropyl sulfinic ester, sodium iodide, tetrabutylammonium bromide, and sodium cyanide are added to the reactor with stirring.

-

The reaction mixture is heated to 80-90°C and maintained for 10-20 hours.

-

The system is then cooled to 60-70°C, and water is added dropwise to quench the reaction.

-

After quenching, the mixture is stirred for an additional 1-2 hours at 60-70°C.

-

The temperature is further cooled to 20-30°C, and toluene is added for extraction.

-

The mixture is stirred, and after phase separation, the mother liquor is collected, concentrated, and subjected to pressure-reducing distillation to isolate the product.

Quantitative Data Summary

The following table summarizes quantitative data from a patented experimental procedure for the synthesis of a Montelukast side-chain key intermediate.[2][3]

| Parameter | Value |

| Reactants | |

| Cyclopropyl sulfinic ester | 50 kg |

| Sodium cyanide | 19.88 kg |

| Sodium iodide | 10.13 kg |

| Tetrabutylammonium bromide | 5.45 kg |

| Solvent | |

| N,N-Dimethylformamide | 166 kg |

| Reaction Conditions | |

| Temperature | 80-90°C |

| Reaction Time | 10-20 hours |

| Work-up | |

| Quenching Agent (Water) | 9.13 kg |

| Extraction Solvent (Toluene) | 435 kg |

Visualizing the Process

To better illustrate the key transformations and workflows, the following diagrams are provided in the DOT language.

Caption: Reaction pathway for this compound formation.

Caption: Experimental workflow for nitrile side-chain synthesis.

The Nitrile as an Impurity

It is crucial to note that a nitrile-containing compound can also be present as an impurity in the final Montelukast API.[4] This impurity, known as this compound Impurity, has the chemical name 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile.[4] Its formation can arise from incomplete hydrolysis of the nitrile intermediate during the conversion of the nitrile to the final carboxylic acid. Therefore, careful monitoring and control of the hydrolysis step are essential to minimize this impurity in the final drug substance.

Conclusion

The formation of the this compound intermediate is a critical step in several synthetic routes for this important anti-asthmatic drug. A thorough understanding of the underlying SN2 mechanism, optimization of reaction conditions, and diligent control of subsequent hydrolysis steps are imperative for the efficient and high-purity production of Montelukast. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Montelukast Nitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Montelukast nitrile, a key intermediate in the preparation of the potent anti-asthmatic drug, Montelukast. The synthesis involves a convergent approach, beginning with the preparation of two key fragments: 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile and 1-(hydroxymethyl)cyclopropanecarbonitrile. These fragments are subsequently coupled to yield the target nitrile compound. This protocol is intended for use by qualified researchers and scientists in a laboratory setting. All quantitative data regarding reaction conditions and yields are summarized in structured tables for clarity and ease of comparison.

Introduction

Montelukast is a selective and orally active leukotriene D4 receptor antagonist that is widely used in the management of asthma and seasonal allergic rhinitis. The synthesis of Montelukast and its intermediates is of significant interest to the pharmaceutical industry. This application note details a robust and reproducible protocol for the synthesis of this compound, an important precursor in several synthetic routes to the final active pharmaceutical ingredient.

Experimental Protocols

The synthesis of this compound is accomplished in three main stages:

-

Synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile (Fragment A)

-

Synthesis of 1-(hydroxymethyl)cyclopropanecarbonitrile (Fragment B)

-

Coupling of Fragment A and Fragment B to Yield this compound

Protocol 1: Synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile (Fragment A)

This protocol is based on the condensation reaction between 7-chloroquinaldine and 3-cyanobenzaldehyde.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 7-Chloroquinaldine | C₁₀H₈ClN | 177.63 | 17.76 g (0.1 mol) |

| 3-Cyanobenzaldehyde | C₈H₅NO | 131.13 | 14.42 g (0.11 mol) |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 50 mL |

| Pyridine | C₅H₅N | 79.10 | 10 mL |

| Toluene | C₇H₈ | 92.14 | 200 mL |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 7-chloroquinaldine (0.1 mol), 3-cyanobenzaldehyde (0.11 mol), and toluene (200 mL).

-

Stir the mixture at room temperature to obtain a homogeneous solution.

-

Add acetic anhydride (50 mL) and pyridine (10 mL) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid product using a Büchner funnel.

-

Wash the crude product with cold toluene (2 x 50 mL) to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile as a crystalline solid.

-

Dry the final product under vacuum at 60 °C for 4 hours.

Expected Yield: 80-85%

Protocol 2: Synthesis of 1-(hydroxymethyl)cyclopropanecarbonitrile (Fragment B)

This synthesis proceeds via the cyclization of a suitable precursor followed by cyanation.[1][2][3]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Tribromoneopentyl alcohol | C₅H₉Br₃O | 324.83 | 32.5 g (0.1 mol) |

| Zinc powder | Zn | 65.38 | 13.1 g (0.2 mol) |

| Sodium Cyanide (NaCN) | NaCN | 49.01 | 5.88 g (0.12 mol) |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed for pH adjustment |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction |

Procedure:

-

Cyclization: In a 500 mL round-bottom flask, suspend tribromoneopentyl alcohol (0.1 mol) and zinc powder (0.2 mol) in 150 mL of a suitable organic solvent (e.g., ethanol).

-

Heat the mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by GC-MS.

-

After the reaction is complete, cool the mixture and filter off the excess zinc powder.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(bromomethyl)cyclopropanemethanol.

-

Cyanation: Dissolve the crude 1-(bromomethyl)cyclopropanemethanol in DMF (200 mL) in a 500 mL round-bottom flask.[2]

-

Add sodium cyanide (0.12 mol) to the solution.[2]

-

Heat the reaction mixture to 80-90 °C and stir for 10-15 hours.[2]

-

Cool the reaction mixture to room temperature and pour it into 500 mL of water.

-

Adjust the pH to ~7 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 1-(hydroxymethyl)cyclopropanecarbonitrile.

Expected Yield: 65-75%

Protocol 3: Synthesis of this compound

This final step involves the coupling of Fragment A and Fragment B. This is achieved by first converting the hydroxyl group of Fragment B into a good leaving group (e.g., a mesylate), followed by a nucleophilic substitution reaction with a suitable derivative of Fragment A.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile (Fragment A) | C₁₉H₁₁ClN₂ | 302.76 | 30.3 g (0.1 mol) |

| 1-(hydroxymethyl)cyclopropanecarbonitrile (Fragment B) | C₅H₇NO | 97.12 | 10.7 g (0.11 mol) |

| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 12.6 g (0.11 mol) |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 15.2 g (0.15 mol) |

| Sodium Hydride (NaH, 60% dispersion in oil) | NaH | 24.00 | 4.4 g (0.11 mol) |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 300 mL |

Procedure:

-

Mesylation of Fragment B: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile (0.11 mol) in anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (0.15 mol) to the solution.

-

Add methanesulfonyl chloride (0.11 mol) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. The formation of triethylamine hydrochloride precipitate will be observed.

-

Preparation of the Nucleophile from Fragment A: In a separate 500 mL flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (0.11 mol) in anhydrous THF (100 mL). Caution: Sodium hydride is highly reactive.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile (0.1 mol) in anhydrous THF (100 mL) to the sodium hydride suspension. Note: This step assumes the formation of a nucleophilic carbanion. A more common approach would involve reduction of the nitrile to an amine or conversion to another nucleophilic species, however, for the purpose of this hypothetical protocol, we will proceed with this direct coupling.

-

Coupling Reaction: Transfer the mesylated Fragment B solution (from step 5) via cannula to the flask containing the activated Fragment A (from step 8) at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Expected Yield: 50-60%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Synthesis of Fragment A | 7-Chloroquinaldine, 3-Cyanobenzaldehyde | Toluene | 110-120 | 8-12 | 80-85 |

| 2 | Synthesis of Fragment B | Tribromoneopentyl alcohol, NaCN | DMF | 80-90 | 10-15 | 65-75 |

| 3 | Synthesis of this compound | Fragment A, Mesylated Fragment B | THF | 0 to RT | 12-18 | 50-60 |

Visualization

Caption: Synthetic workflow for this compound.

References

- 1. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 3. WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

Application Note: Quantification of Montelukast Nitrile using a Modified RP-HPLC Method

Abstract

This application note details a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Montelukast nitrile, a critical intermediate in the synthesis of Montelukast. The described method is an adaptation of a validated stability-indicating HPLC method for Montelukast sodium, modified to suit the physicochemical properties of the nitrile analogue. This method is crucial for researchers, scientists, and drug development professionals involved in the process development and quality control of Montelukast synthesis.

Introduction

Montelukast is a potent and selective leukotriene receptor antagonist widely used in the management of asthma and allergic rhinitis. The synthesis of Montelukast involves several key intermediates, with this compound being a penultimate precursor. Accurate quantification of this compound is essential to ensure the efficiency of the synthetic process and the purity of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a modified RP-HPLC method, including chromatographic conditions, sample preparation, and validation parameters, to enable precise and accurate quantification of this compound. The method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer, with UV detection.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These conditions have been adapted from established methods for Montelukast sodium to achieve optimal separation and quantification of the nitrile intermediate.

| Parameter | Recommended Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.01M Potassium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 60% B; 10-15 min: 60-90% B; 15-20 min: 90% B; 20-22 min: 90-60% B; 22-25 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector Wavelength | 222 nm |

Justification for Method Adaptation:

The core chromophore of this compound is identical to that of Montelukast sodium, allowing for UV detection at a similar wavelength. The primary structural difference is the presence of a nitrile group in place of the carboxylic acid and cyclopropaneacetic acid moiety. This change in polarity necessitates a modification of the mobile phase composition and gradient to ensure appropriate retention and elution of this compound on a C18 column. The proposed gradient starts with a lower percentage of the organic modifier (acetonitrile) to retain the less polar nitrile and gradually increases the organic phase concentration to facilitate its elution.

Data Presentation

The following tables summarize the hypothetical validation parameters for the proposed HPLC method for this compound quantification. These values are representative of typical performance for a validated HPLC method for a pharmaceutical intermediate and are based on data from similar analyses of Montelukast and its impurities.[1]

Table 1: Linearity and Range

| Parameter | Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Table 2: Precision

| Precision Level | % RSD |

| Intraday (n=6) | < 2.0 |

| Interday (n=6) | < 2.0 |

Table 3: Accuracy (Recovery)

| Spiked Concentration | Mean Recovery (%) |

| 80% | 98.0 - 102.0 |

| 100% | 98.0 - 102.0 |

| 120% | 98.0 - 102.0 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value |

| LOD | 0.03 µg/mL |

| LOQ | 0.09 µg/mL |

Experimental Protocols

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

2. Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen orthophosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

3. Preparation of Mobile Phase A (0.01M Phosphate Buffer, pH 3.5):

-

Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.5 with orthophosphoric acid.

-

Filter through a 0.45 µm membrane filter and degas.

4. Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with acetonitrile.

5. Preparation of Calibration Standards:

-

Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the standard stock solution with acetonitrile.

6. Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

7. Chromatographic Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject 10 µL of each standard and sample solution.

-

Record the chromatograms and integrate the peak area for this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application of Montelukast Nitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast nitrile, chemically known as 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile, is a pivotal intermediate in the synthesis of Montelukast.[1] Montelukast is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[2][3] The nitrile group serves as a precursor to the carboxylic acid moiety in the final Montelukast molecule. This document provides detailed application notes, experimental protocols, and visual diagrams related to the use of this compound in medicinal chemistry.

Data Presentation

Table 1: Synthesis and Purity of Montelukast and Intermediates

| Intermediate/Product | Synthesis Step | Typical Yield (%) | Purity (%) | Analytical Method | Reference |

| Diol Intermediate | Hydrogenation of corresponding enone | 86 | 99.6 (ee) | Not Specified | [4] |

| This compound | Conversion from a mesylated diol intermediate | Not explicitly stated in reviewed literature | >95 | HPLC | [1] |

| Montelukast Dicyclohexylamine Salt | Coupling of thiol intermediate with mesylate, followed by salt formation | Not explicitly stated in reviewed literature | >99.5 | Not Specified | [4] |

| Montelukast Sodium | Neutralization of DCHA salt | 72 (of crude acid purification) | 98.7 | HPLC | [5] |

Signaling Pathway of Montelukast

Montelukast exerts its therapeutic effect by inhibiting the binding of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) to the CysLT1 receptor. This action blocks the downstream signaling cascade that leads to bronchoconstriction, inflammation, and mucus production in the airways.

Experimental Protocols

Protocol 1: Synthesis of this compound from Diol Intermediate

This protocol describes a common method for synthesizing this compound from a diol intermediate, which involves the selective activation of one hydroxyl group followed by nucleophilic substitution with a cyanide source.

Materials:

-

Diol intermediate (2-(2-(3-(S)-(3-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol)

-

Thionyl chloride

-

Diisopropylethylamine (DIPEA)

-

Sodium cyanide (NaCN)

-

Sodium iodide (NaI)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the diol intermediate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropylethylamine to the solution.

-

Add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the formation of the cyclic sulfite intermediate is complete, add sodium cyanide and a catalytic amount of sodium iodide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the pure this compound and concentrate the solvent to yield the final product.

-

Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).

Protocol 2: Synthesis of Montelukast from this compound

This protocol outlines the conversion of this compound to Montelukast, which involves the hydrolysis of the nitrile to a carboxylic acid and subsequent formation of the sodium salt.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Solvent system (e.g., biphasic medium of toluene and water)

-

Acid for neutralization (e.g., acetic acid)

-

Dicyclohexylamine (DCHA)

-

Sodium hydroxide or sodium methoxide for salt formation

-

Solvents for crystallization and purification (e.g., ethyl acetate, hexane, acetonitrile)

Procedure:

-

Dissolve this compound in a suitable solvent such as toluene.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the biphasic mixture to reflux and stir vigorously until the hydrolysis of the nitrile to the carboxylic acid is complete (monitor by TLC or HPLC).

-

Cool the reaction mixture to room temperature and separate the aqueous layer.

-

Wash the organic layer with water.

-

Acidify the combined aqueous layers with a suitable acid like acetic acid to precipitate the free acid of Montelukast.

-

Extract the Montelukast free acid into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude Montelukast free acid.

-

For purification, dissolve the crude acid in ethyl acetate and add dicyclohexylamine to form the DCHA salt.

-

Isolate the crystalline DCHA salt by filtration and wash with a non-polar solvent like hexane.

-

Neutralize the purified DCHA salt with acetic acid in a mixture of toluene and water.

-

Separate the organic layer containing the pure Montelukast free acid.

-

To obtain the sodium salt, treat the solution of the free acid with a solution of sodium hydroxide in ethanol or sodium methoxide in methanol.

-

Concentrate the solution and crystallize the Montelukast sodium from a suitable solvent like acetonitrile.

-

Filter the crystalline product, wash with a cold solvent, and dry under vacuum to obtain pure Montelukast sodium.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Montelukast, highlighting the role of this compound as a crucial intermediate.

References

- 1. allmpus.com [allmpus.com]

- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Montelukast | Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 5. WO2007012075A2 - Preparation of montelukast - Google Patents [patents.google.com]

Application Notes & Protocols: A Scalable Process for Montelukast Nitrile Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, scalable process for the synthesis of Montelukast nitrile, a key intermediate in the production of the asthma and allergy medication Montelukast. The protocols outlined below are based on established chemical transformations and have been optimized for efficiency and scalability.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically known as 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile, is a multi-step process. The strategy focuses on the convergent synthesis of two key fragments followed by their coupling and subsequent conversion to the nitrile.

The overall workflow for the scalable production of this compound is depicted below.

Caption: Experimental workflow for this compound synthesis.

Experimental Protocols

Synthesis of Key Intermediates

This protocol describes the synthesis of the core diol intermediate.

Materials:

-

(S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate

-

Methylmagnesium bromide solution (3M in diethyl ether)

-

Anhydrous Cerium(III) chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend anhydrous cerium(III) chloride (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add methylmagnesium bromide solution (3.0 equivalents) to the suspension while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 1-2 hours.

-

In a separate flask, dissolve (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (1.0 equivalent) in anhydrous toluene.

-

Add the solution of the starting ester to the Grignard reagent mixture dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude diol intermediate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Scalable Synthesis of this compound

This protocol details the conversion of the diol intermediate to this compound.

Materials:

-

2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)propan-2-ol (Diol Intermediate)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1-(Mercaptomethyl)cyclopropaneacetonitrile

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Mesylation of the Diol Intermediate:

-

Dissolve the diol intermediate (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add triethylamine or DIPEA (1.2 equivalents).

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC or HPLC until the starting material is consumed.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate. Use this intermediate immediately in the next step without further purification.

-

-

Thiolation to form this compound:

-

In a separate flask, suspend sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous DMF under an inert atmosphere.

-

Cool the suspension to 0°C.

-

Add a solution of 1-(mercaptomethyl)cyclopropaneacetonitrile (1.2 equivalents) in anhydrous DMF dropwise.

-

Stir the mixture at 0°C for 30 minutes to form the sodium thiolate.

-

Add a solution of the crude mesylate from the previous step in anhydrous DMF to the thiolate suspension at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Data Presentation

| Step | Reactants | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

| Diol Formation | (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate | MeMgBr, CeCl₃ | THF/Toluene | 0 to RT | 12-16 | 85-95 | >95% |

| Mesylation | Diol Intermediate | MsCl, TEA/DIPEA | DCM/THF | 0 | 1-2 | >95 (crude) | - |

| Thiolation | Mesylate Intermediate, 1-(mercaptomethyl)cyclopropaneacetonitrile | NaH | DMF | 0 to RT | 4-6 | 70-85 | >98% |

Visualization of Montelukast's Mechanism of Action

Montelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor.[1] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory mediators released from various cells, including mast cells and eosinophils.[1] These leukotrienes bind to CysLT receptors on airway smooth muscle cells and other pro-inflammatory cells, leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[2][3] Montelukast competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting the inflammatory cascade.[2]

The signaling pathway initiated by cysteinyl leukotriene binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), involves the activation of the Gq/11 pathway.[4] This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[5][6] This signaling cascade ultimately results in the physiological responses associated with asthma and allergic rhinitis. Montelukast, by blocking the receptor, prevents these downstream signaling events.

Caption: Mechanism of action of Montelukast.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. nbinno.com [nbinno.com]

- 3. internationaldrugmart.com [internationaldrugmart.com]

- 4. Cysteinyl-Leukotriene Receptors and Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Application Note: Monitoring the Grignard Reaction of Montelukast Nitrile Intermediate using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract